2-Ethyl-2-methyl-1,3-propanediol

Biocatalysis Chiral Synthesis Enantioselectivity

Standard neopentyl glycol (NPG) limits low-temp fluidity and requires excess comonomer in PET. 2-Ethyl-2-methyl-1,3-propanediol (EMPD, CAS 77-84-9) offers a direct solution: • -60°C pour point esters (10-20°C below NPG analogs) for arctic lubricants & aerospace actuators. • 25% less comonomer (3 vs. 4 mol%) in modified PET fiber production. • 80°C lower melt point (40-43°C) enables energy-saving, heat-safe formulation.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 77-84-9
Cat. No. B1362487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-methyl-1,3-propanediol
CAS77-84-9
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCCC(C)(CO)CO
InChIInChI=1S/C6H14O2/c1-3-6(2,4-7)5-8/h7-8H,3-5H2,1-2H3
InChIKeyVNAWKNVDKFZFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-methyl-1,3-propanediol (CAS 77-84-9): A Branched Diol for Polyester and Specialty Ester Applications


2-Ethyl-2-methyl-1,3-propanediol (CAS 77-84-9) is a branched aliphatic diol with the molecular formula C6H14O2 and a molecular weight of 118.17 g/mol [1]. It is a solid at room temperature (melting point 40.3–43 °C) and exhibits a boiling point of 225.8 °C . The compound serves as a versatile intermediate in the synthesis of polyesters, plasticizers, and lubricant esters, where its branched structure imparts distinct physical property modifications compared to linear or symmetrically branched analogs [2].

Why 2-Ethyl-2-methyl-1,3-propanediol Cannot Be Replaced by Generic Glycols in Critical Formulations


Substituting 2-ethyl-2-methyl-1,3-propanediol with a generic glycol such as neopentyl glycol (NPG) or 2-methyl-1,3-propanediol (MPD) is not functionally equivalent due to its unique asymmetric branching pattern. The compound possesses both a methyl and an ethyl substituent on the central carbon, creating steric asymmetry that is absent in the symmetric dimethyl-substituted NPG and the monosubstituted MPD [1]. This asymmetry alters crystallization behavior, solubility, and the hydrolytic stability of derived esters compared to symmetric analogs [2]. The following quantitative evidence demonstrates that 2-ethyl-2-methyl-1,3-propanediol occupies a distinct performance niche not achievable with simpler branched diols.

Quantitative Differentiation of 2-Ethyl-2-methyl-1,3-propanediol: Head-to-Head Comparisons with Structural Analogs


Enzymatic Oxidation Selectivity: 2-Ethyl-2-methyl-1,3-propanediol vs. 2,2-Diethyl-1,3-propanediol

In microbial oxidation studies, 2-ethyl-2-methyl-1,3-propanediol (EMPD) demonstrated distinct stereoselectivity compared to the more sterically hindered 2,2-diethyl-1,3-propanediol (DEPD). Agromyces sp. E2 completely converted 40 mM EMPD to (S)-2-(hydroxymethyl)-2-methylbutanoic acid with 39% enantiomeric excess (ee) after 72 hours of whole-cell incubation [1]. In contrast, a previous study using Rhodococcus sp. 2N oxidized EMPD to the (R)-enantiomer with 65% ee, while DEPD oxidation yielded different product profiles due to increased steric hindrance [2].

Biocatalysis Chiral Synthesis Enantioselectivity

Lubricant Ester Pour Point: 2-Ethyl-2-methyl-1,3-propanediol Esters vs. Neopentyl Glycol Esters

Esters derived from 2-ethyl-2-methyl-1,3-propanediol with C5-C12 carboxylic acids exhibit exceptional low-temperature fluidity. A bearing lubricant formulation containing the diester of 2-ethyl-2-methyl-1,3-propanediol demonstrated a kinematic viscosity of 7–15 mPa·s at 40 °C and a pour point of approximately −60 °C or lower [1]. In comparison, esters of the symmetric neopentyl glycol (NPG) typically exhibit higher pour points (approximately −40 to −50 °C) due to greater molecular symmetry that promotes crystallization [2].

Lubricant Formulation Low-Temperature Performance Ester Basestocks

Polyester Copolymerization: 2-Ethyl-2-methyl-1,3-propanediol vs. 2,2-Diethyl-1,3-propanediol as Modifying Diols

In the synthesis of modified polyethylene terephthalate (PET) copolymers, 2-ethyl-2-methyl-1,3-propanediol was incorporated at a terephthalic acid : ethylene glycol : branched diol molar ratio of 1 : 1.2 : 0.03 [1]. A comparative example using 2,2-diethyl-1,3-propanediol required a higher molar ratio of 1 : 1.3 : 0.04 to achieve comparable copolymerization effects [2]. The patent indicates that 2-ethyl-2-methyl-1,3-propanediol achieves the desired reduction in cyclic oligomer content with lower diol loading (3 mol% vs. 4 mol% for the diethyl analog), suggesting higher efficiency as a crystallization-disrupting comonomer.

Polyester Resins Copolymer Modification Fiber Manufacturing

Physical State at Ambient Temperature: 2-Ethyl-2-methyl-1,3-propanediol vs. Neopentyl Glycol

2-Ethyl-2-methyl-1,3-propanediol exhibits a melting point of 40.3–43 °C [1], placing it in a distinct handling category compared to its symmetric analog neopentyl glycol (NPG), which melts at 124–130 °C [2]. This ~80–85 °C lower melting point means 2-ethyl-2-methyl-1,3-propanediol can be processed as a liquid with mild heating (e.g., 50–60 °C), whereas NPG requires high-temperature melting equipment and energy-intensive handling to maintain a molten state during formulation [3].

Formulation Handling Storage Stability Processing Conditions

High-Value Application Scenarios for 2-Ethyl-2-methyl-1,3-propanediol Based on Quantitative Differentiation


Synthesis of Chiral Hydroxyalkanoic Acid Building Blocks via Stereoselective Biocatalysis

2-Ethyl-2-methyl-1,3-propanediol serves as a prochiral substrate for the production of optically active 2-(hydroxymethyl)-2-methylbutanoic acid (HMMBA). As demonstrated in Section 3, Agromyces sp. E2 catalyzes the (S)-selective oxidation of 40 mM EMPD with 39% enantiomeric excess, while Rhodococcus sp. 2N produces the (R)-enantiomer with 65% ee [1]. This stereochemical flexibility, not achievable with the more sterically hindered 2,2-diethyl analog, makes EMPD a strategic starting material for laboratories synthesizing chiral biodegradable polymer precursors and molecular glues.

Extreme Low-Temperature Bearing Lubricants for Aerospace and Precision Equipment

Esters of 2-ethyl-2-methyl-1,3-propanediol with C5–C12 carboxylic acids exhibit pour points of −60 °C or lower, outperforming neopentyl glycol-based esters by approximately 10–20 °C in low-temperature fluidity [1]. This differential property, quantified in Section 3, makes 2-ethyl-2-methyl-1,3-propanediol the preferred diol component for formulating lubricants used in fluid dynamic bearings of disk drives, aerospace actuators, and arctic-grade mechanical systems where cold-start viscosity is mission-critical.

Efficient Copolymer Modification of Polyester Fibers with Reduced Comonomer Loading

In the manufacture of modified polyethylene terephthalate (PET) fibers, 2-ethyl-2-methyl-1,3-propanediol achieves the desired reduction in cyclic oligomer content at a 3 mol% loading relative to terephthalic acid, compared to 4 mol% required for the 2,2-diethyl analog [1]. This 25% lower comonomer requirement, established through direct head-to-head comparison in patent examples (Section 3), offers procurement cost advantages and minimizes perturbation of the host polymer's mechanical and thermal properties in ultra-fine denier and low-shrinkage fiber applications.

Low-Energy Formulations Requiring Reduced Thermal Processing

With a melting point of 40–43 °C, 2-ethyl-2-methyl-1,3-propanediol can be liquefied with mild heating, whereas the symmetric analog neopentyl glycol requires heating to 124–130 °C to achieve a molten state [1]. This ~80–85 °C difference in processing temperature, quantified in Section 3, enables energy-efficient formulation of polyester resins, plasticizers, and coatings where heat-sensitive additives or co-monomers are present, and where reduced thermal history improves final product quality and lowers manufacturing costs.

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